Sodium ethylparaben

Catalog No.
S742820
CAS No.
35285-68-8
M.F
C9H10O3.Na
C9H10NaO3
M. Wt
189.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethylparaben

CAS Number

35285-68-8

Product Name

Sodium ethylparaben

IUPAC Name

sodium;4-ethoxycarbonylphenolate

Molecular Formula

C9H10O3.Na
C9H10NaO3

Molecular Weight

189.16 g/mol

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;

InChI Key

HLEKLAHSVAPCPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O.[Na]

Pharmaceutical Research:

  • Preservative in drug formulations: Sodium ethylparaben, along with other parabens, is used as a preservative in various drug formulations to prevent microbial growth and maintain product stability. This ensures the efficacy and safety of the medication throughout its shelf life [].
  • Standardization and reference materials: High-purity sodium ethylparaben serves as a reference material in pharmaceutical research. It helps standardize analytical techniques used in quality control processes for drugs containing parabens [].

Environmental Science Research:

  • Estrogenic activity studies: Some studies investigate the potential endocrine-disrupting effects of sodium ethylparaben. Researchers use it in in vitro assays to assess its estrogenic activity and potential impact on hormonal systems []. It's important to note that these studies are primarily conducted at high concentrations that may not reflect real-world exposure levels.

Toxicological Research:

  • Safety assessments: Sodium ethylparaben is used in toxicology studies to evaluate its potential health risks. Researchers may expose cells or animal models to varying concentrations to understand its effects on different biological systems []. These studies inform safety regulations for paraben use in consumer products.

Biodegradation studies:

  • Environmental fate research: Scientists use sodium ethylparaben to study its biodegradation patterns in the environment. This helps assess its potential impact on ecosystems and identify potential breakdown products.

Sodium ethylparaben, also known as sodium ethyl p-hydroxybenzoate, is the sodium salt of ethyl paraben. Its chemical formula is NaOC6H4COOC2H5\text{NaOC}_6\text{H}_4\text{COOC}_2\text{H}_5 and it has a molar mass of 188.16 g/mol. This compound is a member of the paraben family, which are esters of para-hydroxybenzoic acid. Sodium ethylparaben is commonly used as a broad-spectrum antimicrobial agent and preservative in various applications, particularly in food and cosmetics due to its antifungal properties .

The exact mechanism of sodium ethylparaben's antimicrobial activity is still being elucidated, but it likely disrupts microbial cell membranes and essential cellular functions [].

The safety of sodium ethylparaben is a subject of ongoing research. Some studies have raised concerns about its potential endocrine-disrupting effects []. Regulatory bodies have set concentration limits for its use in cosmetics [].

, primarily involving esterification and hydrolysis. The synthesis typically involves the reaction of ethyl alcohol with para-hydroxybenzoic acid in the presence of strong acids, such as concentrated sulfuric acid or p-toluenesulfonic acid, which act as catalysts . The general reaction can be summarized as follows:

C6H4(OH)COOH+C2H5OHH+C6H4(OCOC2H5)COONa\text{C}_6\text{H}_4(\text{OH})\text{COOH}+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_6\text{H}_4(\text{OCOC}_2\text{H}_5)\text{COONa}

In aqueous solutions, sodium ethylparaben can dissociate into sodium ions and the ethylparaben anion, which retains its antimicrobial properties .

The synthesis of sodium ethylparaben typically involves two main methods:

  • Esterification: Ethylparaben is synthesized by reacting para-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.
  • Neutralization: The resulting ethylparaben can be converted into its sodium salt by neutralizing it with sodium hydroxide or sodium bicarbonate.

Both methods yield sodium ethylparaben with high efficiency and purity .

Sodium ethylparaben is widely used in various industries due to its preservative properties:

  • Food Industry: It serves as a food additive (E215) to prevent microbial growth in processed foods.
  • Cosmetics: Commonly found in lotions, creams, and shampoos to prolong shelf life.
  • Pharmaceuticals: Used in formulations to maintain stability and prevent contamination.

Its versatility makes it a valuable compound across these sectors .

Sodium ethylparaben belongs to a class of compounds known as parabens. Below is a comparison with other similar compounds:

Compound NameChemical FormulaUsesUnique Characteristics
Sodium methylparabenC₈H₉NaO₂Preservative in cosmeticsShorter alkyl chain; less effective against some fungi
Sodium propylparabenC₉H₁₁NaO₂Preservative in foodBroader spectrum of antimicrobial activity
Sodium butylparabenC₁₀H₁₃NaO₂Used in pharmaceuticalsLonger alkyl chain; potential for higher skin penetration
Sodium benzylparabenC₉H₉NaO₂Antimicrobial agentContains benzene ring; different solubility properties

Sodium ethylparaben stands out due to its balance between efficacy and safety profile compared to other parabens, making it a preferred choice in many formulations .

Solubility Behavior in Aqueous and Organic Media

Sodium ethylparaben exhibits distinctive solubility characteristics that differentiate it from its parent compound, ethylparaben. The compound demonstrates freely soluble behavior in water [1] [2] [3], representing a significant enhancement compared to the parent ethylparaben, which shows only slight water solubility (8.85 × 10² mg/L at 25°C) [4]. This enhanced aqueous solubility results from the ionic character of the sodium salt form, where the sodium cation facilitates hydrogen bonding interactions with water molecules [5] [6].

Table 1: Solubility Behavior of Sodium Ethylparaben in Various Media

Solvent SystemSolubilityTemperature DependenceReference
Water (25°C)Freely solubleIncreases with temperature up to 423K [1] [7] [8]
Water (ambient)Easily solubleStandard solubility [9] [1] [2]
Ethanol (96%)Freely solubleHigh solubility maintained [10] [11] [12]
MethanolFreely solubleHigh solubility maintained [10] [11] [12]
Ethanol-Water (50:50)Variable with compositionComplex phase behavior [13] [14] [15]
Ethanol-Water (70:30)Variable with compositionComplex phase behavior [13] [14] [15]
Ethanol-Water (90:10)Variable with compositionComplex phase behavior [13] [14] [15]
Organic solventsLimited data availableTemperature dependent [13] [14]

The solubility profile in ethanol-water mixtures demonstrates complex behavior influenced by dielectric constant variations. Research indicates that parabens exhibit solubility maxima in mixed solvent systems with dielectric constant values between 29-32 [13]. The solubility enhancement in aqueous ethanol mixtures follows a non-linear relationship, with maximum solubility observed at intermediate ethanol concentrations [14] [15].

Temperature-dependent solubility studies reveal that sodium ethylparaben solubility increases substantially with elevated temperatures up to 423 K, consistent with general paraben behavior [7] [8]. However, degradation becomes significant at temperatures exceeding 473 K, limiting the upper temperature range for practical applications [8].

Thermal Decomposition Pathways (Thermogravimetric Analysis and Differential Scanning Calorimetry Analysis)

Thermal analysis of sodium ethylparaben through Thermogravimetric Analysis and Differential Scanning Calorimetry provides critical insights into its thermal stability and decomposition mechanisms. The parent ethylparaben exhibits a melting point range of 115-118°C [16] [17] [18], while the sodium salt form shows enhanced thermal stability due to ionic interactions [19] [6].

Table 2: Thermal Properties and Decomposition Characteristics

PropertyValueMethodReference
Melting Point (parent ethylparaben)115-118°CDSC [16] [17] [18]
Decomposition TemperatureAbove 200°CTGA/DSC [20] [21] [22]
Heat ResistanceUp to 80°CStability testing [9] [1] [23]
Thermal Stability RangeRoom temperature to 80°CStability studies [24] [25] [26]
Enthalpy of Fusion (parent)26.5 ± 0.5 kJ/molDSC [17] [18]
Glass TransitionNot determinedDSCNot available
Sublimation Temperature>200°CTGA [17]
Thermal Degradation OnsetVariable with pHTGA/DSC [24] [27] [26]

Differential Scanning Calorimetry analysis reveals that the enthalpy of fusion for ethylparaben is 26.5 ± 0.5 kJ/mol [17], indicating moderate intermolecular interactions in the crystalline state. The thermal decomposition pathway involves multiple stages, with initial dehydration processes occurring at temperatures below 150°C, followed by structural decomposition above 200°C [21] [22].

Thermogravimetric Analysis demonstrates that sodium ethylparaben undergoes thermal decomposition through a complex mechanism involving decarboxylation and subsequent fragmentation [28] [21]. The decomposition process exhibits pH-dependent characteristics, with alkaline conditions accelerating thermal degradation pathways [27] [26].

pH-Dependent Stability in Cosmetic Matrices

The stability of sodium ethylparaben in cosmetic formulations exhibits strong pH dependence, with optimal preservation efficacy achieved within specific pH ranges. Comprehensive stability studies demonstrate that the compound maintains excellent stability in slightly acidic to neutral conditions [26] [29].

Table 3: pH-Dependent Stability Profile in Cosmetic Matrices

pH RangeStability AssessmentDegradation RateMechanismReference
3.0-6.0Excellent stability<10% in 4 yearsMinimal hydrolysis [10] [11] [26]
6.5-7.0Good stabilitySlow degradationSlow ester hydrolysis [26] [29]
7.4-7.8Optimal stability rangeMinimal degradationStable ester bond [26]
8.0-9.0Moderate stabilityAccelerated degradationBase-catalyzed hydrolysis [10] [11] [26]
9.5-10.5Specification rangeControlled degradationAlkaline hydrolysis [9] [1] [30]
Above 10.0Rapid degradationRapid hydrolysisComplete hydrolysis [10] [26] [29]

The optimal stability range for sodium ethylparaben in cosmetic matrices occurs between pH 7.4-7.8, where the ester bond remains stable and hydrolysis rates are minimized [26]. At pH values below 6.0, the compound demonstrates excellent long-term stability with less than 10% degradation over four years at room temperature [10] [11] [26].

Above pH 8.0, base-catalyzed hydrolysis becomes the predominant degradation mechanism, leading to the formation of 4-hydroxybenzoic acid and ethanol [29] [31]. This hydrolysis process follows first-order kinetics with rate constants ranging from 0.10 to 0.88 h⁻¹ depending on pH and temperature conditions [29].

Partition Coefficients (Log P) and Colloidal Properties

The partition coefficient of sodium ethylparaben represents a critical parameter for understanding its distribution behavior in cosmetic formulations and biological systems. Due to its ionic nature, the sodium salt exhibits significantly different partitioning behavior compared to the neutral parent compound [32] [33].

Table 4: Physicochemical Properties and Partition Characteristics

ParameterValueSpecificationReference
Molecular Weight188.15-189.16 g/molCalculated [34] [35] [1] [36]
Molecular FormulaC₉H₉O₃NaChemical structure [34] [35] [1] [36]
CAS Number35285-68-8Regulatory identifier [34] [35] [37] [1]
AppearanceWhite to off-white powderVisual inspection [9] [1] [30]
pH (aqueous solution)9.5-10.5pH meter measurement [9] [1] [30]
Log P (estimated)Lower than parent ethylparabenComputational/experimental [38] [33] [39]
Water Content≤5.0%Karl Fischer titration [9] [1] [30]
Purity98.5-103.0%HPLC assay [9] [1] [30]

The parent ethylparaben demonstrates a Log P value of approximately 2.47 [10], indicating moderate lipophilicity. However, the sodium salt form exhibits significantly reduced lipophilicity due to its ionic character, resulting in enhanced hydrophilic properties [32] [33]. This reduction in partition coefficient enhances its compatibility with aqueous cosmetic formulations while potentially reducing its antimicrobial efficacy in lipophilic phases [40].

Colloidal properties of sodium ethylparaben in aqueous systems are influenced by its ionic nature and pH-dependent speciation. The compound exists predominantly as the dissociated form in alkaline aqueous solutions, contributing to its enhanced water solubility and modified interfacial properties [5] [6]. These characteristics influence its distribution in emulsion systems and its interaction with other formulation components [41] [25].

Physical Description

White, crystalline hygroscopic powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.05276346 g/mol

Monoisotopic Mass

189.05276346 g/mol

Heavy Atom Count

13

Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C

UNII

Z0D00IVA10

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (77.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

35285-68-8

Wikipedia

Ethylparaben sodium

Use Classification

Food additives
Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

Explore Compound Types